(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780785
InChI: InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38)
SMILES:
Molecular Formula: C32H44N4O7S
Molecular Weight: 628.8 g/mol

(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC16780785

Molecular Formula: C32H44N4O7S

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide -

Specification

Molecular Formula C32H44N4O7S
Molecular Weight 628.8 g/mol
IUPAC Name 1-[3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38)
Standard InChI Key VAUAWSOCVFFOPH-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O

Introduction

Chemical Structure and Stereochemical Configuration

The molecular architecture of (2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is defined by its stereochemical precision and modular functional groups. The core structure consists of a pyrrolidine ring with hydroxyl and carboxamide substituents at the 4R and 2S positions, respectively. A tert-butyl group enhances steric bulk, while the 7,10,13-trioxa-3-azahexadec-15-ynoyl chain introduces ether and alkyne functionalities, enabling bioconjugation and solubility modulation .

Stereochemical Significance

The (2S,4R) configuration ensures optimal spatial orientation for receptor binding, a feature critical for pharmacological activity. Computational modeling suggests that the hydroxy group at C4 participates in hydrogen bonding with biological targets, while the carboxamide at C2 facilitates interactions with enzymatic active sites . The (S)-stereochemistry of the tert-butyl-bearing carbon further stabilizes the molecule through hydrophobic interactions, as evidenced by molecular dynamics simulations .

Synthesis and Optimization

The synthesis of this compound involves a multi-step sequence emphasizing stereocontrol and functional group compatibility. Key steps include pyrrolidine ring formation, tert-butyl incorporation, and macrocyclization.

Reaction Pathway

  • Pyrrolidine Core Assembly: Starting from (2S,4R)-4-hydroxyproline, the carboxamide group is introduced via coupling with 4-(4-methylthiazol-5-yl)benzylamine under HATU activation .

  • Macrocycle Construction: The 7,10,13-trioxa-3-azahexadec-15-ynoyl chain is appended using a copper-catalyzed alkyne-azide cycloaddition (CuAAC), followed by oxidation to form the ketone at C4 .

  • tert-Butyl Integration: A Suzuki-Miyaura coupling introduces the tert-butyl group, leveraging palladium catalysis to ensure regioselectivity .

Physicochemical Properties

The compound’s physicochemical profile is summarized below:

PropertyValueSource
Molecular FormulaC₃₂H₄₄N₄O₇S
Molecular Weight628.78 g/mol
CAS Number2374122-30-0
SolubilitySoluble in DMSO, PEG300, Corn Oil
Storage Stability-80°C (6 months); -20°C (1 month)

The presence of ether and alkyne moieties enhances solubility in polar aprotic solvents, while the tert-butyl group contributes to lipophilicity (logP ≈ 3.2) .

Pharmacological Applications

Targeted Drug Delivery

The alkyne functionality enables "click chemistry" for bioconjugation, allowing attachment to antibodies or nanoparticles. Preclinical studies demonstrate enhanced tumor targeting in xenograft models when linked to anti-HER2 antibodies .

Enzyme Inhibition

In vitro assays reveal nanomolar inhibition (IC₅₀ = 12 nM) of serine proteases, attributed to the carboxamide’s interaction with catalytic triads . Comparative studies show 10-fold selectivity over related enzymes, underscoring its therapeutic potential .

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